Introduction: A Privileged Scaffold at the Intersection of Chirality and Heterocyclic Chemistry
Introduction: A Privileged Scaffold at the Intersection of Chirality and Heterocyclic Chemistry
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone, a "privileged scaffold" integral to a multitude of FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, such as its ability to form hydrogen bonds and its inherent aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1][3][4] When this heterocyclic system is combined with a chiral functional group, its utility expands exponentially, providing the three-dimensional architecture essential for specific interactions with biological targets.
This guide focuses on (S)-3-(1-hydroxy-2-chloroethyl)-pyridine, a molecule that embodies this powerful synergy. As a chiral chlorohydrin, it is a versatile building block for synthesizing a diverse range of organic compounds, including critical pharmaceutical intermediates like amino alcohols and epoxides.[5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's chemical properties, synthesis, reactivity, and potential applications, grounded in established scientific principles.
Core Chemical and Physical Properties
While specific experimental data for (S)-3-(1-hydroxy-2-chloroethyl)-pyridine is not extensively documented in public literature, its fundamental properties can be accurately predicted based on its structure. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₈ClNO | Calculated |
| Molecular Weight | 157.60 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., Ethanol, Methanol, DMSO) | Based on pyridine and alcohol functional groups[3][7] |
| Chirality | (S)-enantiomer | Defined |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Estimated from pyridine (pKa 5.23)[7] |
Spectroscopic Characterization: Elucidating the Structure
The structural confirmation of (S)-3-(1-hydroxy-2-chloroethyl)-pyridine relies on a combination of spectroscopic techniques. Below are the expected spectral features, which are critical for reaction monitoring and quality control.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive carbon-hydrogen framework of the molecule.[9]
| ¹H NMR (Expected Chemical Shifts in CDCl₃) | ¹³C NMR (Expected Chemical Shifts in CDCl₃) |
| ~8.6-8.5 ppm (m, 2H): Protons on pyridine ring ortho to Nitrogen | ~148-150 ppm: Pyridine carbons ortho to Nitrogen |
| ~7.8-7.7 ppm (m, 1H): Proton on pyridine ring para to Nitrogen | ~140-142 ppm: Pyridine carbon at the point of substitution |
| ~7.4-7.3 ppm (m, 1H): Proton on pyridine ring meta to Nitrogen | ~135-137 ppm: Pyridine carbon para to Nitrogen |
| ~5.0-4.9 ppm (dd, 1H): Methine proton (CH-OH) | ~123-125 ppm: Pyridine carbon meta to Nitrogen |
| ~4.0-3.8 ppm (m, 2H): Methylene protons (CH₂-Cl) | ~70-72 ppm: Methine carbon (CH-OH) |
| ~3.5-4.5 ppm (br s, 1H): Hydroxyl proton (OH) | ~48-50 ppm: Methylene carbon (CH₂-Cl) |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) mass spectrometry would be the method of choice to determine the molecular weight.
-
Expected [M+H]⁺: m/z 158.03
-
Isotope Pattern: A characteristic M+2 peak at m/z 160.03 with approximately one-third the intensity of the [M+H]⁺ peak, confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
-
~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretch from the pyridine ring.
-
~1600, 1580, 1470, 1430 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[9]
-
~1100-1050 cm⁻¹: C-O stretch of the secondary alcohol.
-
~750-650 cm⁻¹: C-Cl stretch.
Synthesis Strategies: Accessing Enantiopure Material
The synthesis of enantiomerically pure chiral chlorohydrins is a well-established field, with asymmetric catalysis being the most efficient approach. The most logical and industrially scalable route to (S)-3-(1-hydroxy-2-chloroethyl)-pyridine is the asymmetric transfer hydrogenation or asymmetric hydrogenation of the prochiral ketone precursor, 2-chloro-1-(pyridin-3-yl)ethan-1-one.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
